Molecular Weight and Lipophilicity: Cyclohexanecarboxamide vs. Acetamide and Pivalamide Analogs
The target compound (MW 338.45 g/mol, computed logP ≈ 5.04) occupies a distinct physicochemical space compared to its closest amide-variant analogs. The acetamide analog (CAS 898416-13-2) has MW 270.33 g/mol (Δ = −68.12 g/mol, −20.1%), while the pivalamide analog (CAS 898416-14-3) has MW 312.4 g/mol (Δ = −26.05 g/mol, −7.7%) . The cyclohexanecarboxamide group drives the higher logP (≈5.04) versus the predicted logP of the acetamide analog, which is expected to be substantially lower due to the smaller, more polar acetamide terminus. This magnitude of lipophilicity difference is sufficient to alter membrane partitioning, plasma protein binding, and non-specific binding in biochemical assays.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 338.45 g/mol; computed logP ≈ 5.04 (VitasMLab); HBA 2, HBD 1, PSA 45 Ų |
| Comparator Or Baseline | Acetamide analog (CAS 898416-13-2): MW 270.33 g/mol; Pivalamide analog (CAS 898416-14-3): MW 312.4 g/mol |
| Quantified Difference | ΔMW: −68.12 g/mol (acetamide, −20.1%); −26.05 g/mol (pivalamide, −7.7%); logP difference estimated >1 log unit vs. acetamide analog |
| Conditions | Computed physicochemical properties from vendor databases and cheminformatics platforms; experimental logP not available in primary literature for these specific compounds |
Why This Matters
Procurement of the wrong amide variant will yield a compound with fundamentally different solubility and permeability, potentially invalidating SAR conclusions drawn from biochemical or cellular assays.
